molecular formula C14H18O3 B1396920 3-(4-Formylphenyl)-propionic acid tert-butyl ester CAS No. 445483-76-1

3-(4-Formylphenyl)-propionic acid tert-butyl ester

Cat. No. B1396920
M. Wt: 234.29 g/mol
InChI Key: HCDFDOWBTQTZSN-UHFFFAOYSA-N
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Description

“3-(4-Formylphenyl)-propionic acid tert-butyl ester” is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as “tert-Butyl 4-formylphenylcarbamate” and "(4-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER" . The compound has a molecular weight of 221.25 g/mol .


Molecular Structure Analysis

The molecular structure of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” includes a carbamate group (OC(=O)N), a formyl group (C=O), and a tert-butyl group (C(CH3)3) . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” include a molecular weight of 221.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Complexation Behavior

The compound 3-(4-Formylphenyl)-propionic acid tert-butyl ester has been involved in the synthesis of new ligands and catalysts in organometallic chemistry. Specifically, it was used in the synthesis of a new diphosphite ligand which, when combined with rhodium, showed promising results in the hydroformylation of styrenes. This synthesis approach also led to the creation of new chelate metal complexes with metals like rhodium, palladium, and platinum, opening doors to a variety of applications in catalysis and material sciences (Mikhel et al., 2011).

Antioxidant Properties and Lubrication

Research has also focused on the antioxidant properties of similar compounds. For instance, antioxidant-modified esters synthesized with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were shown to be potential candidates for lubricating base oil due to their excellent thermal oxidation stability and antioxidation properties (Jing, 2012). Furthermore, polyolefin elastomer grafted with unsaturated hindered phenol esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid demonstrated enhanced antioxidant behavior and potential for prolonging the thermal stability of polymers (Manteghi et al., 2016).

Chemical Synthesis and Material Science

In material science, the compound played a role in the synthesis of a new intermolecular complex antioxidant, showcasing improved properties for industrial applications, such as in polypropylene (PP) to enhance its fluidity (Lijuan, 2008). Additionally, in the field of synthetic chemistry, the compound was involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, an intermediate that holds significance for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).

properties

IUPAC Name

tert-butyl 3-(4-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFDOWBTQTZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formylphenyl)-propionic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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